
N-(2-((3-(4-Chlorophenoxy)-2-hydroxypropyl)amino)ethyl)morpholine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((3-(4-Chlorophenoxy)-2-hydroxypropyl)amino)ethyl)morpholine-4-carboxamide is a complex organic compound characterized by the presence of a chlorophenoxy group, a hydroxypropyl group, and a morpholine carboxamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-(4-Chlorophenoxy)-2-hydroxypropyl)amino)ethyl)morpholine-4-carboxamide typically involves multiple steps, starting with the preparation of the chlorophenoxy intermediate. This intermediate is then reacted with a hydroxypropylamine derivative under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
N-(2-((3-(4-Chlorophenoxy)-2-hydroxypropyl)amino)ethyl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxamide to an amine.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield a ketone, while reduction of the carboxamide group may produce an amine derivative.
科学的研究の応用
N-(2-((3-(4-Chlorophenoxy)-2-hydroxypropyl)amino)ethyl)morpholine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2-((3-(4-Chlorophenoxy)-2-hydroxypropyl)amino)ethyl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Some compounds similar to N-(2-((3-(4-Chlorophenoxy)-2-hydroxypropyl)amino)ethyl)morpholine-4-carboxamide include:
- N-(2-((3-(4-Bromophenoxy)-2-hydroxypropyl)amino)ethyl)morpholine-4-carboxamide
- N-(2-((3-(4-Fluorophenoxy)-2-hydroxypropyl)amino)ethyl)morpholine-4-carboxamide
Uniqueness
What sets this compound apart from similar compounds is the presence of the chlorophenoxy group, which imparts unique chemical and biological properties. This group can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.
特性
CAS番号 |
1638759-61-1 |
|---|---|
分子式 |
C16H24ClN3O4 |
分子量 |
357.8 g/mol |
IUPAC名 |
N-[2-[[3-(4-chlorophenoxy)-2-hydroxypropyl]amino]ethyl]morpholine-4-carboxamide |
InChI |
InChI=1S/C16H24ClN3O4/c17-13-1-3-15(4-2-13)24-12-14(21)11-18-5-6-19-16(22)20-7-9-23-10-8-20/h1-4,14,18,21H,5-12H2,(H,19,22) |
InChIキー |
GHVDZJJPYKYSRK-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




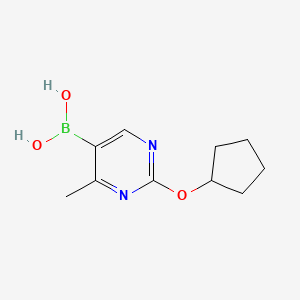
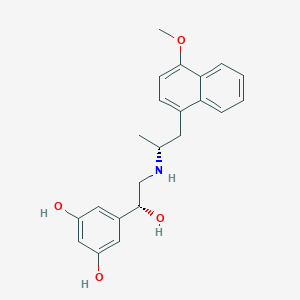
![(1S,5S)-6-Oxa-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B15220555.png)
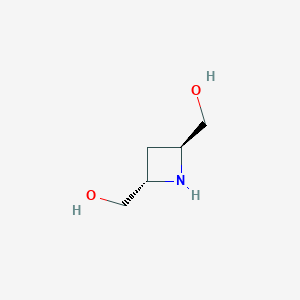
![4-Bromo-7-chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15220562.png)
![tert-butyl N-[(3S,5S)-5-(hydroxymethyl)oxolan-3-yl]carbamate](/img/structure/B15220564.png)
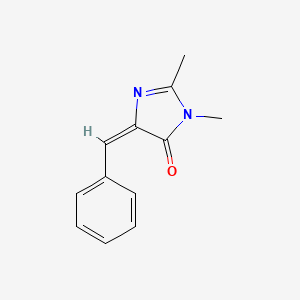
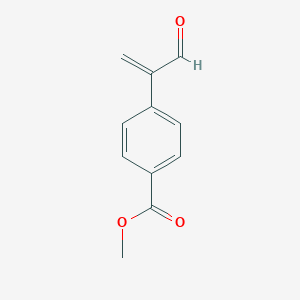
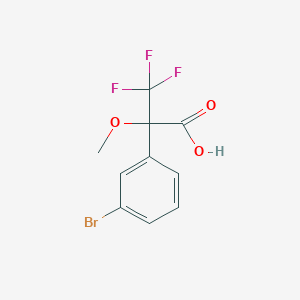
![6-Bromopyrrolo[1,2-b]pyridazin-4-yl trifluoromethanesulfonate](/img/structure/B15220584.png)
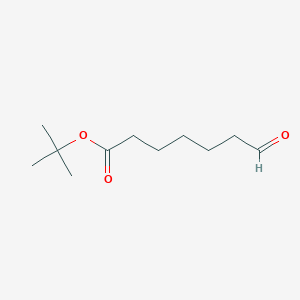
![1-Methyl-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine](/img/structure/B15220591.png)
